molecular formula C18H36O8 B14423670 1,4,7,10,13,16,19,22-Octaoxacyclohexacosane CAS No. 83351-03-5

1,4,7,10,13,16,19,22-Octaoxacyclohexacosane

Cat. No.: B14423670
CAS No.: 83351-03-5
M. Wt: 380.5 g/mol
InChI Key: MDJYQYKWGHEBOZ-UHFFFAOYSA-N
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Description

1,4,7,10,13,16,19,22-Octaoxacyclohexacosane is a macrocyclic oligo-ether compound with the molecular formula C16H32O8 It is a member of the crown ether family, which are known for their ability to form stable complexes with various cations

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7,10,13,16,19,22-Octaoxacyclohexacosane can be synthesized through the cyclization of linear oligo-ethers. One common method involves the reaction of ethylene glycol derivatives under high dilution conditions to promote cyclization over polymerization. The reaction typically requires a strong base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13,16,19,22-Octaoxacyclohexacosane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4,7,10,13,16,19,22-Octaoxacyclohexacosane has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 1,4,7,10,13,16,19,22-Octaoxacyclohexacosane involves its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the metal ion, effectively encapsulating it within the ring structure. This complexation alters the chemical and physical properties of the metal ion, facilitating its transport, separation, or reactivity .

Comparison with Similar Compounds

1,4,7,10,13,16,19,22-Octaoxacyclohexacosane is unique among crown ethers due to its specific ring size and the number of oxygen atoms. Similar compounds include:

These comparisons highlight the unique properties of this compound, particularly its larger ring size and higher number of oxygen atoms, which contribute to its distinct complexation abilities and applications.

Properties

CAS No.

83351-03-5

Molecular Formula

C18H36O8

Molecular Weight

380.5 g/mol

IUPAC Name

1,4,7,10,13,16,19,22-octaoxacyclohexacosane

InChI

InChI=1S/C18H36O8/c1-2-4-20-6-8-22-10-12-24-14-16-26-18-17-25-15-13-23-11-9-21-7-5-19-3-1/h1-18H2

InChI Key

MDJYQYKWGHEBOZ-UHFFFAOYSA-N

Canonical SMILES

C1CCOCCOCCOCCOCCOCCOCCOCCOC1

Origin of Product

United States

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